molecular formula C19H13N3O4 B2496364 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034315-82-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2496364
CAS No.: 2034315-82-5
M. Wt: 347.33
InChI Key: XWCGYLBJQGJFRE-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, pyrazine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling with a chromene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of furan, pyrazine, and chromene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines elements of furan, pyrazine, and chromene. Its synthesis typically involves the condensation of furan derivatives with pyrazine intermediates, often utilizing coupling agents like EDCI and HOBt to facilitate the formation of the amide bond under mild conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways. For instance, it has shown potential in inhibiting cholinesterases and lipoxygenases, which are crucial in neurodegenerative diseases and inflammation .
  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly through interactions with receptors involved in cell survival pathways. It has been evaluated against breast cancer cell lines (MCF-7), showing promising cytotoxic effects .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disrupting bacterial enzyme functions.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzymes/CellsObserved EffectsReference
Enzyme InhibitionCholinesterases (AChE, BChE)Moderate inhibition (IC50 values)
Lipoxygenases (LOX-5, LOX-15)Moderate inhibition
AnticancerMCF-7 (Breast Cancer Cell Line)Induced apoptosis
AntimicrobialVarious bacterial strainsMild to moderate activity

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the inhibitory effects of various derivatives of chromene compounds against cholinesterases and lipoxygenases. The results indicated that modifications on the furan scaffold significantly influenced the activity, with certain substitutions enhancing enzyme inhibition .
  • Cytotoxicity Assays : Compounds structurally similar to this compound were tested against cancer cell lines. The findings suggested that the presence of specific functional groups could enhance cytotoxicity against MCF-7 cells, indicating a potential pathway for drug development .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various enzyme targets. Molecular docking revealed that the compound forms stable interactions with key residues in target enzymes, which may explain its observed biological activities .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-15-9-17(26-16-4-2-1-3-13(15)16)19(24)22-10-14-18(21-7-6-20-14)12-5-8-25-11-12/h1-9,11H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGYLBJQGJFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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